(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid
Overview
Description
“(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid” is a compound with important applications in the field of pharmaceutical research1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”. However, there are studies on the synthesis of similar compounds. For instance, a study on the synthesis of “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid” employed a second-deprotonation strategy for selectivity of Human Ornithine Aminotransferase over GABA Aminotransferase2.Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”. However, the configuration of a molecule’s permanent geometry that results from its bonds’ spatial arrangement is called configuration3.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”. However, a study on “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid” discussed the inactivation mechanisms of Human Ornithine Aminotransferase by two well-known GABA-AT inactivators2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”.Scientific Research Applications
Pyrrolidine Derivatives in Synthesis
Pyrrolidine derivatives are crucial intermediates in organic synthesis. For example, the synthesis and structural characterization of beta-foldamers containing pyrrolidin-2-one rings demonstrate the utility of pyrrolidine cores in constructing complex organic structures. These compounds, including variations like the hexamer of a beta-amino acid tethered to a pyrrolidin-2-one ring, showcase the potential for creating ordered secondary structures indicative of the broader applicability of pyrrolidine derivatives in synthesizing novel organic molecules (Menegazzo et al., 2006).
Structural and Electronic Characterization
Studies involving pyrrolidine derivatives also extend to their structural and electronic characterization. For instance, the investigation into intramolecular hydrogen bonding interaction on the molecular properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid (TOPCA) through theoretical and experimental studies reveals how such interactions influence the charge transfer and emission properties of the compound. These findings are crucial for understanding the electronic behavior of pyrrolidine derivatives, which can be applied in developing new materials with specific optical and electronic properties (Muthuraja et al., 2018).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”.
Future Directions
The future directions of a compound refer to potential areas of further research or applications. Unfortunately, I couldn’t find specific information on the future directions of “(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
(3S,4R)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQPSPEVRFBRQ-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376085 | |
Record name | (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-p-Tolylpyrrolidine-3-carboxylic acid | |
CAS RN |
1049976-10-4 | |
Record name | (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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